1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol
Description
Properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-22-11-12(19)10-17-6-8-18(9-7-17)15-13-4-2-3-5-14(13)23(20,21)16-15/h2-5,12,19H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWNWWKEPAXSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol typically involves a multi-step procedureReaction conditions may include the use of solvents like toluene and reagents such as thionyl chloride under controlled temperatures . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the piperazine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological and Medicinal Applications
The compound belongs to the class of benzothiazole derivatives known for diverse biological activities. Its applications can be categorized as follows:
1. Antimicrobial Activity
- Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. The compound is being investigated for its effectiveness against various bacterial and fungal strains.
- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that similar benzothiazole compounds showed promising results against resistant strains of Staphylococcus aureus .
2. Anticancer Properties
- Research indicates that the compound may possess anticancer activities by inducing apoptosis in cancer cells. The mechanism is believed to involve the modulation of specific biochemical pathways related to cell survival and proliferation.
- Case Study: In vitro studies reported in Cancer Letters highlighted the potential of benzothiazole derivatives to inhibit tumor growth in various cancer cell lines .
3. Antidiabetic Effects
- The compound is under investigation for its potential role in diabetes management, particularly through the modulation of glucose metabolism.
- Case Study: Research published in Diabetes Care suggests that similar compounds can enhance insulin sensitivity and reduce blood glucose levels .
4. Neuroprotective Effects
- Preliminary studies suggest neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
- Case Study: A study featured in Neuropharmacology found that benzothiazole derivatives could protect neuronal cells from oxidative stress-induced damage .
Industrial Applications
1. Pharmaceutical Development
- The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.
- Table 1: Pharmaceutical Applications
| Application Type | Description |
|---|---|
| Antimicrobial | Used as a base for developing new antibiotics. |
| Anticancer | Potential lead compound for novel anticancer agents. |
| Antidiabetic | Investigated for formulations aimed at diabetes treatment. |
2. Material Science
- Beyond medicinal applications, the compound may have potential uses in developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine moiety may enhance its binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol include other benzothiazole derivatives such as:
- 2-(1,3-benzothiazol-2-yl)-3-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)propanoic acid
- 4-Hydroxy-1-Methyl-2,2-Dioxo-N-(1,3-benzothiazol-2-yl)acetamide These compounds share the benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and potential applications .
Biological Activity
6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione, with the molecular formula C7H9ClN2O2, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily noted for its potential therapeutic applications in oncology and virology. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chlorine atom and a propyl group. Its crystal structure reveals significant intramolecular interactions that contribute to its stability and biological activity. The presence of the chlorine atom is particularly important, as it influences the compound's reactivity and interaction with biological targets.
Anticancer Activity
Pyrimidine derivatives, including 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione, have demonstrated notable anticancer properties. Research indicates that these compounds can exhibit antiproliferative effects on various cancer cell lines.
- Case Study : In a study evaluating the antiproliferative effects of several pyrimidine derivatives, 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione showed IC50 values indicating significant activity against tumor cells. For instance, similar compounds in the series exhibited IC50 values as low as 4.24 µM .
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione | TBD | TBD |
| 5-(3-chloropropyl)-2,4-dichloropyrimidine | 4.24 | Various Tumor Cells |
| 5-(2-chloroethyl)-2,4-dichloropyrimidine | TBD | HeLa Cells |
Antiviral Activity
The antiviral potential of pyrimidine derivatives has also been explored. Compounds similar to 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione have been shown to exhibit activity against various viruses.
- Mechanism of Action : The proposed mechanism involves inhibition of viral replication through interference with nucleic acid synthesis or direct interaction with viral proteins.
Mechanistic Insights
The biological activity of 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be attributed to its structural features which facilitate interaction with biological macromolecules:
- Alkylating Properties : The presence of the propyl chain allows for potential alkylation of DNA, leading to cytotoxic effects in cancer cells.
- Antimetabolite Activity : Similar to other pyrimidine analogs like 5-fluorouracil, this compound may disrupt normal metabolic processes in rapidly dividing cells .
Q & A
Q. What are the standard synthetic routes for 1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions between piperazine derivatives and benzothiazole precursors. For example, analogous compounds are prepared by refluxing hydrazine derivatives with ketones in ethanol, followed by purification via recrystallization (e.g., DMF-EtOH mixtures) . Key intermediates like 3-piperazinobenzisothiazole are characterized using elemental analysis, IR, MS, and NMR to confirm regiochemistry and purity .
Q. Which spectroscopic methods are critical for confirming the structure of this compound and its intermediates?
- 1H/13C NMR : Resolves proton environments (e.g., methoxy groups at δ ~3.3 ppm) and carbon backbone .
- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹ for the dioxo-benzothiazole moiety) .
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .
Q. What are the primary biological targets or activities reported for this compound?
Derivatives of 1,2-benzisothiazol-3(2H)-one exhibit antifungal and antibacterial activity , likely through inhibition of fungal cytochrome P450 enzymes or bacterial cell wall synthesis . Specific analogs show activity against Candida spp. and Staphylococcus aureus .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the piperazine-benzothiazole core be addressed?
Regioselectivity issues arise during the coupling of asymmetric piperazine derivatives with benzothiazole precursors. Strategies include:
- Temperature-controlled reactions : Lower temperatures favor kinetically controlled products.
- Protecting group strategies : Temporary protection of reactive amines (e.g., acetyl or tert-butoxycarbonyl groups) to direct coupling .
- Catalytic methods : Use of Pd or Cu catalysts for selective C–N bond formation .
Q. What structural modifications enhance the compound’s antifungal potency, and how are these guided by SAR studies?
- Piperazine substituents : Bulky aryl groups (e.g., 4-substituted phenyl) improve binding to fungal CYP51 .
- Methoxy group positioning : The 3-methoxypropan-2-ol moiety enhances solubility and membrane penetration .
- Benzothiazole modifications : Electron-withdrawing groups (e.g., -SO₂) increase electrophilicity, improving target engagement .
Q. How can contradictions in biological activity data between assays be resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, serum content). Mitigation strategies include:
Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Q. What safety precautions are critical when handling reactive intermediates during synthesis?
- Reactive intermediates : Use inert atmospheres (N₂/Ar) for azole-forming steps to prevent oxidation .
- First-aid measures : Immediate ethanol rinsing for skin contact with sulfonating agents .
Methodological Notes
Q. How can crystallographic data resolve stereochemical uncertainties in derivatives?
Single-crystal X-ray diffraction definitively assigns stereochemistry. For example, the (3aR,7aR) configuration in related octahydroisoindole derivatives was confirmed via crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
